molecular formula C14H19FO2 B7992134 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone

1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone

Cat. No.: B7992134
M. Wt: 238.30 g/mol
InChI Key: ASOLSQKCQCLTMH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is an aromatic ketone derivative characterized by a fluoro substituent at the para position and a hexyloxy group at the meta position of the acetophenone backbone. Its molecular formula is C₁₄H₁₉FO₂, with a molecular weight of 238.30 g/mol. The hexyloxy chain contributes to lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

1-(4-fluoro-3-hexoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-3-4-5-6-9-17-14-10-12(11(2)16)7-8-13(14)15/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLSQKCQCLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone typically involves the reaction of 4-fluoro-3-(hexyloxy)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the fluoro group can participate in hydrogen bonding and other non-covalent interactions, while the ethanone group can undergo nucleophilic attack or other chemical transformations.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone with similar ethanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₄H₁₉FO₂ 238.30 4-F, 3-hexyloxy Lipophilic, moderate polarity
1-[3-(Hexyloxy)-4-hydroxy-5-(2-propenyl)phenyl]ethanone C₁₇H₂₄O₃ 276.38 3-hexyloxy, 4-OH, 5-propenyl Higher polarity due to -OH; reactive propenyl group
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₁FO₄ 262.24 4-F, 2,4,6-trihydroxy High polarity, strong hydrogen bonding
1-{5-[4-(Hexyloxy)phenyl]-3-phenylpyrazol-1-yl}ethanone C₂₃H₂₈N₂O₂ 364.47 Pyrazoline ring, 4-hexyloxy, phenyl Enhanced rigidity, π-π stacking

Key Observations :

  • Lipophilicity : The hexyloxy group in the target compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., trihydroxy derivatives in ).
  • Polarity : Hydroxy groups (e.g., in and ) significantly enhance polarity and hydrogen-bonding capacity, affecting solubility and crystallinity.

Comparison :

  • The target compound lacks direct biological data but shares structural motifs (e.g., hexyloxy chain) with antifungal and antimicrobial analogs. Functional groups like hydroxy, amino, or heterocycles (e.g., pyrazoline in ) are critical for activity.

Biological Activity

1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15FO\text{C}_{12}\text{H}_{15}\text{F}\text{O}

This compound features a fluoro-substituted aromatic ring and an ethyl ketone functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results in vitro, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating metabolic pathways.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluoro and hexyloxy substituents facilitate interactions with biological targets such as enzymes and receptors. This interaction could lead to either inhibition or activation of various biochemical pathways.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control (mm)
Staphylococcus aureus150
Escherichia coli120
Pseudomonas aeruginosa100

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines. The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating its potency.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

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